2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorobenzene and methylbenzene (toluene) are commonly used as starting materials.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenyl)-N-(2-methylphenyl)-4-quinolinecarboxamide
- 2-chlorophenyl)-N-(2-methylphenyl)-4-quinolinecarboxamide
Uniqueness
2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17ClN2O |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClN2O/c1-15-8-2-6-12-20(15)26-23(27)18-14-22(17-10-3-5-11-19(17)24)25-21-13-7-4-9-16(18)21/h2-14H,1H3,(H,26,27) |
InChI Key |
WKGCIQWSBDQQFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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